molecular formula C9H17NO B1520849 3-(Cyclopropylmethoxy)piperidine CAS No. 946725-59-3

3-(Cyclopropylmethoxy)piperidine

Cat. No.: B1520849
CAS No.: 946725-59-3
M. Wt: 155.24 g/mol
InChI Key: YPTKIXGGEPCHDH-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethoxy)piperidine is a chemical compound with the molecular formula C9H17NO. It is characterized by a cyclopropylmethoxy group attached to the nitrogen atom of a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopropylmethoxy)piperidine typically involves the reaction of piperidine with cyclopropylmethyl chloride under suitable reaction conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane is common.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-(Cyclopropylmethoxy)piperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Oxidation of this compound can lead to the formation of corresponding oxo-compounds.

  • Reduction: Reduction reactions typically yield the corresponding amine derivatives.

  • Substitution: Substitution reactions can produce various alkylated derivatives of the piperidine ring.

Scientific Research Applications

3-(Cyclopropylmethoxy)piperidine has found applications in various scientific research fields, including chemistry, biology, medicine, and industry. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds. Additionally, it is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

3-(Cyclopropylmethoxy)piperidine is structurally similar to other piperidine derivatives, such as 3-(propyl)piperidine and 3-(butyl)piperidine. its unique cyclopropylmethoxy group imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various applications, distinguishing it from its analogs.

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Properties

IUPAC Name

3-(cyclopropylmethoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-2-9(6-10-5-1)11-7-8-3-4-8/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTKIXGGEPCHDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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